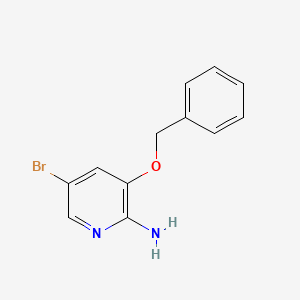

3-(Benzyloxy)-5-bromopyridin-2-amine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-phenylmethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNMAJBVWOHSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609168 | |

| Record name | 3-(Benzyloxy)-5-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754230-78-9 | |

| Record name | 3-(Benzyloxy)-5-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Benzyloxy)-5-bromopyridin-2-amine chemical properties

An In-depth Technical Guide to 3-(Benzyloxy)-5-bromopyridin-2-amine

Overview

This compound is a substituted pyridine derivative that serves as a crucial and versatile building block in synthetic organic chemistry. Its unique trifunctional structure, featuring an amino group, a bromo substituent, and a benzyloxy moiety, makes it a valuable precursor for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning it as a key intermediate in the development of novel pharmaceutical agents and functional materials. This document provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, reactivity, and applications, with a focus on its utility in medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | 5-bromo-3-(phenylmethoxy)pyridin-2-amine | [1] |

| CAS Number | 754230-78-9 | [1][2] |

| PubChem CID | 20626554 | [1] |

| Molecular Formula | C₁₂H₁₁BrN₂O | [1][2] |

| Molecular Weight | 279.13 g/mol | [1][2] |

| Appearance | Expected to be a solid at room temperature. | |

| Boiling Point | 376.7°C at 760 mmHg | [2] |

| Melting Point | Data not available in cited literature. | |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, dichloromethane; poorly soluble in water. | |

| Topological Polar Surface Area | 48.1 Ų | [1] |

Spectroscopic Data

Detailed spectroscopic information is critical for the identification and quality control of this compound. While full spectra are available from commercial suppliers, the expected characteristic signals are outlined below based on the compound's structure.[2][3]

| Spectroscopy | Characteristic Signals |

| ¹H NMR | - ~7.5-7.3 ppm (m, 5H): Aromatic protons of the phenyl ring.- ~7.6 ppm (d, 1H) & ~7.0 ppm (d, 1H): Two aromatic protons on the pyridine ring.- ~5.1 ppm (s, 2H): Methylene protons of the benzyloxy group (-O-CH₂-Ph).- ~5.5-6.0 ppm (br s, 2H): Protons of the primary amine (-NH₂), which may be broad and exchangeable with D₂O. |

| ¹³C NMR | - ~150-155 ppm: Carbon bearing the benzyloxy group (C3).- ~145-150 ppm: Carbon bearing the amino group (C2).- ~137 ppm: Quaternary carbon of the phenyl ring attached to the methylene group.- ~127-129 ppm: Carbons of the phenyl ring.- ~125 ppm & ~115 ppm: Carbons of the pyridine ring.- ~105-110 ppm: Carbon bearing the bromo group (C5).- ~70 ppm: Methylene carbon of the benzyloxy group (-O-CH₂-Ph). |

| IR Spectroscopy | - 3450-3300 cm⁻¹: Two bands characteristic of a primary amine N-H stretch.[4]- 3100-3000 cm⁻¹: Aromatic C-H stretch.- 1620-1580 cm⁻¹: N-H bending vibration.[4]- 1580-1450 cm⁻¹: C=C and C=N stretching of the aromatic rings.- 1250-1200 cm⁻¹: Aryl-O (ether) C-O stretch.- 1335-1250 cm⁻¹: Aromatic C-N stretch.[4] |

| Mass Spec. | - m/z ~278 & ~280: Molecular ion peaks (M⁺, M+2) exhibiting a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom. |

Synthesis and Reactivity

Reactivity Profile

This compound is a trifunctional molecule with several sites of reactivity:

-

Bromo Substituent (-Br): The bromine atom at the C-5 position is the primary site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of carbon- and heteroatom-based substituents to build molecular complexity.[5]

-

Amino Group (-NH₂): The primary amine at the C-2 position is nucleophilic and can undergo reactions such as acylation, alkylation, diazotization, and condensation to form fused heterocyclic systems (e.g., imidazopyridines).

-

Benzyloxy Group (-OCH₂Ph): This group is relatively stable but can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal a hydroxyl group, providing another point for functionalization.

General Synthesis Pathway

While multiple synthetic routes exist for substituted pyridines, a common strategy to access this compound involves the benzylation of the corresponding pyridinol. This protects the hydroxyl group and sets the stage for further modifications.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol describes the preparation of this compound from 2-amino-5-bromopyridin-3-ol.

Materials:

-

2-amino-5-bromopyridin-3-ol (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Benzyl bromide (BnBr) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and nitrogen atmosphere setup

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-bromopyridin-3-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Workup and Purification:

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash twice with deionized water, followed by one wash with brine to remove residual DMF.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound make it a highly valuable scaffold for generating libraries of compounds for drug discovery. The pyridine core is a common feature in many FDA-approved drugs, and the available functional handles allow for systematic Structure-Activity Relationship (SAR) studies.

-

Scaffold for Bioactive Molecules: This compound serves as a precursor to more complex heterocyclic systems. For instance, an isomer, 4-(benzyloxy)-5-bromopyridin-3-amine, is a key intermediate for synthesizing 7-deazahypoxanthine analogues, which have shown potential as a new class of antitubulin agents for cancer therapy.[5] These agents have demonstrated nanomolar potency against various cancer cell lines.[5]

-

Cross-Coupling Hub: The bromo group at C-5 is readily exploited in palladium-catalyzed cross-coupling reactions to append various aromatic, heteroaromatic, or aliphatic groups, which is a cornerstone of modern medicinal chemistry for exploring chemical space.

Caption: Relationship between the compound's functional groups and its synthetic utility.

Safety and Handling

This compound is intended for research and development use only. While specific toxicity data is not available, related brominated aromatic amines should be handled with care.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage conditions are 2-8°C, protected from light.[2]

-

Hazards: Based on related compounds like 3-bromo-5-phenylmethoxypyridine, potential hazards may include being harmful if swallowed, causing skin and serious eye irritation, and causing respiratory irritation.[6]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its well-defined reactive sites allow for predictable and versatile chemical transformations, enabling the efficient construction of complex molecular architectures. The data and protocols presented in this guide offer a technical foundation for researchers and scientists looking to incorporate this valuable building block into their synthetic programs.

References

- 1. This compound | C12H11BrN2O | CID 20626554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 754230-78-9 | this compound - Moldb [moldb.com]

- 3. 2-Amino-5-bromo-3-benzloxypyridine(754230-78-9) 1H NMR [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 4-(Benzyloxy)-5-bromopyridin-3-amine | Benchchem [benchchem.com]

- 6. 3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-(Benzyloxy)-5-bromopyridin-2-amine (CAS 754230-78-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 3-(Benzyloxy)-5-bromopyridin-2-amine, CAS number 754230-78-9. This document consolidates available physicochemical data, outlines a plausible synthetic methodology based on related chemical literature, and discusses its potential applications in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a substituted aminopyridine that serves as a valuable building block in organic synthesis. Its key physical and chemical properties are summarized in the table below.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 754230-78-9 | [1][3][4] |

| Molecular Formula | C₁₂H₁₁BrN₂O | [1][3] |

| Molecular Weight | 279.13 g/mol | [1][3] |

| IUPAC Name | 5-bromo-3-(phenylmethoxy)pyridin-2-amine | [3] |

| Boiling Point | 376.7°C at 760 mmHg (Predicted) | [1] |

| Purity | Typically ≥98% | [4] |

| Appearance | Solid (Form may vary) | N/A |

| Storage Conditions | 2-8°C, protect from light | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step 1: Benzylation of 2-Amino-5-bromo-3-hydroxypyridine

This procedure is adapted from a known method for the benzylation of a hydroxyl group on a pyridine ring.

Materials:

-

2-Amino-5-bromo-3-hydroxypyridine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-amino-5-bromo-3-hydroxypyridine in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. While there is no specific biological data available for this compound itself, its structure suggests its utility as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The presence of three modifiable positions—the amino group, the bromo substituent, and the benzyloxy moiety—allows for the generation of diverse chemical libraries for screening against various biological targets.

Role as a Chemical Building Block

The reactivity of the bromo and amino groups makes this compound a versatile starting material for various cross-coupling and derivatization reactions.

Caption: Reactivity and derivatization potential.

Safety Information

Based on available safety data sheets, this compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, should be strictly followed when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. While detailed experimental and biological data for this specific compound are limited in the public domain, its chemical structure and the reactivity of its functional groups make it a versatile tool for medicinal chemists. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential.

References

- 1. Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H11BrN2O | CID 20626554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 754230-78-9 | this compound - Moldb [moldb.com]

A Comprehensive Technical Guide to 3-(Benzyloxy)-5-bromopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties of 3-(Benzyloxy)-5-bromopyridin-2-amine, a compound of interest in organic synthesis and pharmaceutical research. The information is presented to support laboratory and development activities.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. A clear understanding of its fundamental properties is essential for its application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C12H11BrN2O | [1][2][3] |

| Molecular Weight | 279.13 g/mol | [1][2] |

| CAS Number | 754230-78-9 | [2][3] |

Hypothetical Experimental Workflow: Synthesis and Purification

The following diagram outlines a representative experimental workflow for the synthesis and subsequent purification of a derivative compound starting from this compound. This serves as a conceptual guide for potential laboratory procedures.

Caption: Figure 1: Conceptual Workflow for Synthesis and Purification.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below is a generalized procedure based on the workflow illustrated above.

1. Reaction Setup:

-

To a dry reaction vessel, add this compound (1 equivalent).

-

Add the coupling partner (e.g., a boronic acid or ester, 1.1 equivalents).

-

Add a suitable catalyst (e.g., a palladium catalyst, 0.05 equivalents) and ligand (0.1 equivalents).

-

Suspend the solids in an appropriate degassed solvent (e.g., dioxane or toluene).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

2. Reaction Progression:

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

3. Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

4. Purification and Characterization:

-

Concentrate the dried organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

Characterize the final product by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

References

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-5-bromopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Benzyloxy)-5-bromopyridin-2-amine, a valuable building block in medicinal chemistry. This document details the established synthetic pathway, complete with experimental protocols and quantitative data to support reproducibility.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound is a two-step process commencing from the readily available starting material, 2-amino-3-hydroxypyridine. The synthesis involves an initial O-benzylation of the hydroxyl group, followed by a regioselective bromination at the 5-position of the pyridine ring.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-benzyloxypyridine

This procedure outlines the O-benzylation of 2-amino-3-hydroxypyridine using benzyl chloride under basic conditions.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Amino-3-hydroxypyridine | C₅H₆N₂O | 110.11 | 550 g | 4.99 |

| Sodium Hydroxide (40% aq. sol.) | NaOH | 40.00 | 2.5 L | - |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 677.5 g | 5.35 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 2.5 L | - |

| Adogen 464 | - | - | 26.5 g | - |

| Absolute Ethanol | C₂H₅OH | 46.07 | 1 L | - |

| Saturated Sodium Chloride Solution | NaCl | 58.44 | 1 L | - |

| Potassium Carbonate | K₂CO₃ | 138.21 | - | - |

Procedure: [1]

-

In a 12-liter 3-neck round bottom flask equipped with a mechanical stirrer and a thermometer, combine 2.5 liters of 40% sodium hydroxide solution, 26.5 g of Adogen 464, and 2.5 liters of dichloromethane.

-

To this vigorously stirred biphasic mixture, add 550 g of 2-amino-3-hydroxypyridine. The temperature of the mixture will rise to approximately 38°C.

-

Cool the brown-orange mixture to 25°C.

-

Add 677.5 g of benzyl chloride in one portion and continue stirring for 16 hours.

-

Allow the mixture to separate into two phases. Separate the lower aqueous phase and dilute it with 1 liter of an ice:water mixture.

-

Extract the diluted aqueous phase with dichloromethane (3 x 1.5 liters).

-

Combine all the dichloromethane extracts with the original organic phase.

-

Wash the combined organic phase with 1 liter of saturated sodium chloride solution and dry over potassium carbonate.

-

Filter the dichloromethane extract and concentrate it on a rotary evaporator to obtain an orange solid.

-

Dissolve the solid in 1 liter of boiling absolute ethanol and filter the hot solution.

-

Chill the filtrate to induce crystallization.

-

Filter the crystals, wash with 500 ml of ethanol at -10°C, and dry at 50°C in a vacuum oven to yield the desired product, 2-amino-3-benzyloxypyridine.

Step 2: Synthesis of this compound

This procedure details the regioselective bromination of 2-amino-3-benzyloxypyridine to afford the final product.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Amino-3-benzyloxypyridine | C₁₂H₁₂N₂O | 200.24 | 85.0 g | 0.42 |

| Sulfuric Acid (10% aq. sol.) | H₂SO₄ | 98.08 | 1000 mL | - |

| Bromine | Br₂ | 159.81 | 80.5 g | 0.50 |

| Acetic Acid | CH₃COOH | 60.05 | 276 g | 4.6 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 2500 mL | - |

| Ammonia Solution (25%) | NH₃ | 17.03 | ~600 mL | - |

| Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |

Procedure: [2]

-

Dissolve 85.0 g of 2-amino-3-benzyloxypyridine in 1000 mL of a 10% aqueous sulfuric acid solution.

-

Cool the resulting yellow solution to 0-4°C.

-

Slowly add a solution of 80.5 g of bromine in 276 g of acetic acid dropwise over a period of 2 hours. The reaction mixture will transform into a red suspension.

-

Continue stirring at 0°C for an additional 2.5 hours.

-

Pour the reaction mixture into a mixture of 500 mL of ice water and 1000 mL of dichloromethane.

-

Adjust the pH of the biphasic mixture to 8 by adding a 25% ammonia solution (~600 mL) while ensuring thorough stirring.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase further with dichloromethane (3 x 500 mL).

-

Combine all organic phases, wash with 400 mL of water, and dry with sodium sulfate.

-

Remove the solvent by concentration under reduced pressure.

-

Purify the residue by flash column chromatography to obtain this compound.

Quantitative Data Summary

| Step | Product | Starting Material | Key Reagents | Yield | Purity |

| 1 | 2-Amino-3-benzyloxypyridine | 2-Amino-3-hydroxypyridine | Benzyl chloride, NaOH | Not Specified | Not Specified |

| 2 | This compound | 2-Amino-3-benzyloxypyridine | Bromine, Acetic Acid | Not Specified | 98%[3] |

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2-Amino-3-hydroxypyridine | C₅H₆N₂O | 110.11 | - | - | - |

| 2-Amino-3-benzyloxypyridine | C₁₂H₁₂N₂O | 200.24 | Orange Solid[1] | - | - |

| This compound | C₁₂H₁₁BrN₂O | 279.13 | - | - | 376.7 at 760 mmHg[3] |

Logical Relationships in Synthesis

The synthesis follows a clear logical progression based on fundamental principles of organic chemistry.

Caption: Logical flow of the synthetic reactions.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions.

References

An In-depth Technical Guide to 3-(Benzyloxy)-5-bromopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-5-bromopyridin-2-amine, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and drug discovery. Its structural features, including the aminopyridine core, a bromine atom, and a benzyloxy group, make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential biological significance, with a focus on data relevant to researchers in the field of drug development.

Chemical Identity and Properties

The chemical nomenclature and key physicochemical properties of this compound are summarized below. The IUPAC name for this compound is 5-bromo-3-(phenylmethoxy)pyridin-2-amine [1].

| Property | Value | Source |

| IUPAC Name | 5-bromo-3-(phenylmethoxy)pyridin-2-amine | [1] |

| Molecular Formula | C₁₂H₁₁BrN₂O | [1] |

| Molecular Weight | 279.13 g/mol | [1] |

| CAS Number | 754230-78-9 | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 376.7°C at 760 mmHg (predicted) |

A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for comprehensive literature searches.

| Synonym |

| This compound[1] |

| 2-AMINO-5-BROMO-3-BENZYLOXYPYRIDINE[1] |

| 2-Amino-3-benzyloxy-5-bromopyridine[1] |

| 5-bromo-3-(phenylmethoxy)-2-pyridinamine |

| 3-(phenylmethoxy)-5-bromopyridin-2-amine |

Synthesis and Experimental Protocols

Below is a generalized, representative experimental protocol for the synthesis of this compound. Note: This is a hypothetical procedure and requires optimization and validation in a laboratory setting.

Reaction Scheme:

Materials:

-

2-amino-5-bromopyridin-3-ol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-amino-5-bromopyridin-3-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Addition of Reagent: Stir the mixture at room temperature for 30 minutes. Then, add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature (or gently heated to 50-60 °C if necessary) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited in the public domain, the broader class of 3-benzyloxyaminopyridine derivatives has shown significant promise as selective inhibitors of ROS1 (c-ros oncogene 1), a receptor tyrosine kinase[2]. Aberrant ROS1 signaling is a known driver in certain cancers, particularly non-small cell lung cancer (NSCLC).

The inhibitory action of such compounds on ROS1 would likely interrupt downstream signaling cascades that promote cell proliferation, survival, and metastasis. A simplified representation of the potential mechanism of action is depicted below.

Caption: Hypothesized inhibition of the ROS1 signaling pathway.

This diagram illustrates that upon ligand binding, ROS1 dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT3 pathways. These pathways ultimately converge on the nucleus to regulate gene transcription involved in cell growth and survival. A selective ROS1 inhibitor like a 3-benzyloxyaminopyridine derivative would block the initial autophosphorylation step, thereby abrogating these downstream signals.

Experimental Workflow for Biological Evaluation

To assess the biological activity of this compound as a potential ROS1 inhibitor, a structured experimental workflow would be necessary.

Caption: A typical workflow for evaluating a potential kinase inhibitor.

This workflow begins with the synthesis and purification of the compound, followed by in vitro kinase assays to determine its potency and selectivity against a panel of kinases, including ROS1. Promising candidates would then be subjected to cell-based assays to confirm their activity in a cellular context. Western blotting would be used to verify that the compound inhibits the phosphorylation of ROS1 and its downstream targets. Cell proliferation assays would quantify the compound's effect on cancer cell growth. Finally, in vivo studies using animal models and pharmacokinetic profiling would be conducted to assess the compound's efficacy and drug-like properties.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Based on the activity of structurally related molecules, it is a promising scaffold for the development of selective ROS1 inhibitors for the treatment of cancer. Further research is warranted to fully elucidate its synthetic accessibility and biological activity. The experimental protocols and workflows outlined in this guide provide a framework for researchers to explore the potential of this and related compounds in drug discovery programs.

References

A Technical Guide to the Spectroscopic Analysis of 3-(Benzyloxy)-5-bromopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)-5-bromopyridin-2-amine (CAS No. 754230-78-9) is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development.[1][2] Its structural features, including the benzyloxy, bromo, and amino functional groups, make it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings. This guide provides a summary of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.

While specific, publicly accessible raw spectroscopic data for this compound is limited, a study by Rajendiran et al., titled "Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin," indicates that the compound has been characterized by UV-visible, fluorimetry, FTIR, and 1H NMR spectroscopy.[3][4][5] This guide, therefore, combines information from this and other sources to provide a comprehensive overview.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from related compounds.

Table 1: Predicted ¹H and ¹³C NMR Data

| Technique | Assignment | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | Aromatic-H (pyridine ring) | 6.5 - 8.0 | Two doublets or singlets, influenced by the electronic effects of the substituents. |

| Aromatic-H (benzyl ring) | 7.2 - 7.5 | Multiplet. | |

| -CH₂- (benzyl) | ~5.0 | Singlet. | |

| -NH₂ | 4.5 - 6.0 | Broad singlet, chemical shift can vary with solvent and concentration. | |

| ¹³C NMR | Aromatic-C (pyridine ring) | 100 - 160 | Five signals, with chemical shifts influenced by the electronegativity of the nitrogen and the substituents. |

| Aromatic-C (benzyl ring) | 127 - 140 | Signals for the ipso, ortho, meta, and para carbons. | |

| -CH₂- (benzyl) | ~70 |

Table 2: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| N-H (amine) | Stretching | 3300 - 3500 | Medium, often two bands for primary amine |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to weak |

| C-H (alkane -CH₂-) | Stretching | 2850 - 2960 | Medium |

| C=C, C=N (aromatic ring) | Stretching | 1400 - 1600 | Medium to strong |

| C-O (ether) | Stretching | 1000 - 1300 | Strong |

| C-Br | Stretching | 500 - 600 | Medium to strong |

Table 3: Expected Mass Spectrometry Data

| Technique | Ion | Expected m/z | Notes |

| ESI-MS | [M+H]⁺ | ~280.0/282.0 | Isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |

| [M+Na]⁺ | ~302.0/304.0 | Possible adduct in the presence of sodium ions. | |

| EI-MS | M⁺˙ | ~279.0/281.0 | Molecular ion with characteristic bromine isotopic pattern. |

| Fragments | Various | Expected fragmentation includes loss of the benzyl group, bromine radical, and cleavage of the pyridine ring. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

The final solution may be acidified with a small amount of formic acid to promote protonation.

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (Nitrogen) Flow and Temperature: Optimized for the specific instrument to ensure efficient desolvation.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the protonated molecular ion ([M+H]⁺) and any other adducts.

-

Examine the isotopic pattern of the molecular ion to confirm the presence of bromine.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Purity and analytical standards for 3-(Benzyloxy)-5-bromopyridin-2-amine

The Versatile Building Block: A Technical Guide to 3-(Benzyloxy)-5-bromopyridin-2-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 3-(benzyloxy)-5-bromopyridin-2-amine as a pivotal building block in modern organic synthesis. Its unique structural features, combining a protected hydroxyl group, a reactive bromine atom, and an amino group on a pyridine scaffold, make it an invaluable precursor for the synthesis of a diverse range of complex molecules, particularly in the realm of medicinal chemistry. This document provides a comprehensive overview of its synthesis, key reactions, and applications, supplemented with detailed experimental protocols and quantitative data.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a molecular weight of 279.13 g/mol .[1][2] Its key identifiers are CAS Number 754230-78-9 and MDL Number MFCD11109946.[1][2] The benzyloxy group serves as a protecting group for the 3-hydroxy functionality, which can be deprotected in later synthetic steps, while the bromine atom at the 5-position and the amino group at the 2-position provide reactive handles for various chemical transformations.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁BrN₂O | [1] |

| Molecular Weight | 279.13 g/mol | [1][2] |

| CAS Number | 754230-78-9 | [1] |

| Appearance | Solid | - |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.30 (m, 5H), 7.20 (d, J=2.0 Hz, 1H), 6.80 (d, J=2.0 Hz, 1H), 5.10 (s, 2H), 4.80 (br s, 2H) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.1, 145.2, 137.5, 136.8, 128.6, 128.2, 127.9, 115.8, 109.2, 71.3 | [3] |

| Mass Spectrometry (ESI-MS) | m/z 279.0, 281.0 [M+H]⁺ | - |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A common route involves the benzylation of a 3-hydroxypyridine derivative, followed by bromination and amination.

Experimental Protocol: Synthesis of 2-amino-3-benzyloxypyridine

A foundational step in synthesizing the title compound is the preparation of its unbrominated precursor.

Procedure:

-

To a vigorously stirred biphasic mixture of 2-amino-3-hydroxypyridine (550 g) in dichloromethane (2.5 L) and 40% aqueous sodium hydroxide (2.5 L), add Adogen 464 (26.5 g).[4]

-

Cool the mixture to 25 °C and add benzyl chloride (677.5 g) in one portion.[4]

-

Stir the reaction mixture for 16 hours, after which the layers are allowed to separate.[4]

-

The aqueous phase is separated, diluted with ice-water (1 L), and extracted with dichloromethane (3 x 15 L).[4]

-

The combined organic extracts are washed with saturated sodium chloride solution (1 L) and dried over potassium carbonate.[4]

-

The dichloromethane is removed under reduced pressure to yield an orange solid.[4]

-

The solid is dissolved in boiling absolute ethanol (1 L), and the solution is filtered.[4]

-

Upon cooling, the product crystallizes, is filtered, washed with cold ethanol (-10 °C, 500 ml), and dried in a vacuum oven at 50 °C to afford 2-amino-3-benzyloxypyridine.[4]

Experimental Protocol: Bromination of 2-amino-3-benzyloxypyridine

The subsequent bromination at the 5-position is a key step to introduce a handle for cross-coupling reactions.

Procedure:

-

Dissolve 2-amino-3-benzyloxypyridine in a suitable solvent such as acetic acid.

-

Cool the solution to below 20 °C in an ice bath.

-

Add a solution of bromine (1.0 equivalent) in acetic acid dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20 °C initially and then allowing it to rise to 50 °C.[5]

-

After the addition is complete, stir the mixture for an additional hour.[5]

-

Dilute the reaction mixture with water to dissolve any precipitated hydrobromide salt.[5]

-

Neutralize the solution with 40% sodium hydroxide solution with cooling.[5]

-

Collect the precipitated solid by filtration, wash with water until the washings are free of bromide ions, and dry to yield this compound.[5] A typical yield for this type of bromination is in the range of 62-67%.[5]

Key Reactions and Applications in Organic Synthesis

This compound is a versatile substrate for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The bromine atom is readily displaced in palladium-catalyzed reactions, while the amino group can be further functionalized.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to introduce diverse substituents at the 5-position of the pyridine ring. These reactions typically proceed in high yields.[6]

Table 2: Representative Suzuki-Miyaura Coupling Reactions with Bromopyridine Derivatives

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 | [7] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 | [7] |

| 3 | 3-Methoxybenzeneboronic acid | Pd(OAc)₂ (5) | JohnPhos | K₂CO₃ | DMF | 140 (microwave) | 0.33 | ~10-92 (substrate dependent) | [8] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and potassium phosphate (2.0-3.0 eq).[7]

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[7]

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).[7]

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[7]

-

Heat the reaction mixture to 85-95 °C with vigorous stirring for 15-24 hours, or until reaction completion is monitored by TLC or LC-MS.[7]

-

Upon cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the bromopyridine with a variety of primary and secondary amines. This reaction is instrumental in synthesizing complex amine-containing molecules.

Table 3: Representative Buchwald-Hartwig Amination Reactions with Bromo-heterocycles

| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu | Toluene | 100 | 24 | Good | [9] |

| 2 | Diphenylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu | Toluene | 100 | 24 | Good | [9] |

| 3 | Substituted Anilines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | Good to Excellent | [10] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Procedure:

-

To a dry Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Application in Drug Discovery: Synthesis of ROS1 Kinase Inhibitors

A significant application of this compound is in the synthesis of potent and selective kinase inhibitors, particularly targeting ROS1 (c-ros oncogene 1). ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, can drive the growth of certain cancers, including non-small cell lung cancer. The pyridine core of the building block serves as a scaffold to which various functionalities can be attached to interact with the ATP-binding pocket of the kinase.

ROS1 Signaling Pathway

The aberrant fusion proteins of ROS1 lead to the constitutive activation of its kinase domain, which in turn activates several downstream signaling pathways crucial for cell proliferation and survival. These include the JAK/STAT, PI3K/AKT/mTOR, and RAS/MAPK pathways. Inhibitors designed from the this compound scaffold aim to block the ATP-binding site of ROS1, thereby preventing its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

Caption: Simplified ROS1 signaling pathway and the inhibitory action of drugs.

Synthetic Workflow for ROS1 Inhibitors

The synthesis of a ROS1 inhibitor using this compound typically involves a convergent synthesis strategy. The core building block undergoes a key cross-coupling reaction, followed by further functionalization and deprotection steps.

Caption: General synthetic workflow for ROS1 inhibitors.

Conclusion

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its strategic placement of functional groups allows for the efficient construction of complex molecular scaffolds, which are of significant interest in drug discovery and development. The reliable and high-yielding participation of this compound in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, underscores its importance for medicinal chemists. The successful application of this building block in the synthesis of potent ROS1 kinase inhibitors highlights its potential for the development of targeted cancer therapies. This guide provides a solid foundation for researchers to explore and exploit the full synthetic potential of this remarkable molecule.

References

- 1. This compound | C12H11BrN2O | CID 20626554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 754230-78-9 | this compound - Moldb [moldb.com]

- 3. rsc.org [rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of the Amino Group in 3-(Benzyloxy)-5-bromopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)-5-bromopyridin-2-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other biologically active molecules. The strategic positioning of its amino, benzyloxy, and bromo functional groups offers a versatile platform for molecular elaboration. This technical guide provides a comprehensive overview of the reactivity of the primary amino group at the C2 position, focusing on its role in forming crucial nitrogen-containing scaffolds. This document details common transformations such as N-acylation and subsequent cyclization reactions to form fused heterocyclic systems, which are pivotal in the development of novel therapeutics. Experimental protocols, quantitative data, and logical workflows are presented to aid researchers in the effective utilization of this important synthetic intermediate.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceutical agents due to its ability to engage in hydrogen bonding and its overall metabolic stability. Specifically, substituted 2-aminopyridines are precursors to a multitude of bioactive compounds. This compound combines the nucleophilic character of the 2-amino group with the potential for cross-coupling reactions at the 5-bromo position and the synthetic flexibility of the 3-benzyloxy protecting group. The reactivity of the amino group is of paramount importance as it often serves as the initial point of diversification in a synthetic sequence. This guide will focus exclusively on the transformations involving this amino functionality.

Core Reactivity of the Amino Group

The primary amino group in this compound exhibits typical nucleophilic behavior, readily participating in reactions with various electrophiles. The adjacent endocyclic nitrogen and the electron-donating character of the benzyloxy group influence its reactivity. The principal transformations of this amino group in synthetic applications are N-acylation and subsequent intramolecular cyclization reactions.

N-Acylation

N-acylation is a fundamental transformation of the 2-amino group, converting it into an amide. This reaction is typically the first step in multi-step sequences to build more complex heterocyclic systems. A common acylating agent used with this substrate is chloroacetyl chloride.[1][2][3] The resulting N-(3-(benzyloxy)-5-bromopyridin-2-yl)-2-chloroacetamide is a key intermediate for further cyclization reactions.

General Experimental Workflow for N-Acylation:

Caption: General workflow for the N-acylation of this compound.

Table 1: Quantitative Data for N-Acylation with Chloroacetyl Chloride

| Amine Substrate | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Substituted aniline | Chloroacetyl chloride | DBU | THF | RT | 3-6 | 75-95 | [1] |

| 6-amino-1,3-dimethyluracil | Chloroacetyl chloride | Triethylamine | DMF | 0 | 0.5 | - | [4] |

| 3-aminobenzamide | Chloroacetyl chloride | Triethylamine | DMF | 0-5 | 2-12 | - | [3] |

| 2-amino-3-cyanopyridine derivative | Chloroacetyl chloride | Triethylamine | Dioxane | Reflux | 6 | 66 | [2] |

Note: Specific yield for the N-acylation of this compound is not explicitly available in the searched literature, but the provided data for analogous reactions suggest high yields are achievable under standard conditions.

Experimental Protocol: Synthesis of N-(3-(benzyloxy)-5-bromopyridin-2-yl)-2-chloroacetamide

This protocol is a representative procedure based on analogous N-acylation reactions.[1][2][3]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA), to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 eq), dissolved in a small amount of the reaction solvent, to the stirred solution via a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-(3-(benzyloxy)-5-bromopyridin-2-yl)-2-chloroacetamide.

Intramolecular Cyclization to form Imidazo[4,5-b]pyridines

The N-acylated intermediate is a versatile precursor for the synthesis of fused heterocyclic systems. A key application is the formation of the imidazo[4,5-b]pyridine core, a prevalent scaffold in kinase inhibitors.[5] This is typically achieved through an intramolecular nucleophilic substitution, where a newly introduced amino group displaces the chlorine atom of the chloroacetyl moiety.

Logical Workflow for Imidazo[4,5-b]pyridine Synthesis:

Caption: Synthetic pathway to imidazo[4,5-b]pyridines from this compound.

Table 2: Representative Conditions for Imidazo[4,5-b]pyridine Formation

| Starting Material | Reagents for Cyclization | Solvent | Conditions | Product Type | Reference |

| 2,3-Diaminopyridine | Aldehydes | DMSO | - | 2-Aryl-imidazo[4,5-b]pyridine | [6] |

| 2,3-Diaminopyridine | Carboxylic Acids | Polyphosphoric Acid | High Temp | 2-Alkyl/Aryl-imidazo[4,5-b]pyridine | - |

| 8-bromo-6-methylquinoline-2-carbaldehyde | N-methylbenzene-1,2-diamine | Nitrobenzene | 120 °C, 22 h | Fused Benzimidazole | [7] |

Note: While a direct protocol for the cyclization of the N-acylated derivative of this compound was not found, the table provides analogous conditions for the formation of the imidazo[4,5-b]pyridine ring system from related precursors.

Experimental Protocol: Synthesis of a Substituted Imidazo[4,5-b]pyridine (Conceptual)

This protocol is a conceptual outline based on established synthetic routes for imidazo[4,5-b]pyridines.

-

Amine Substitution: To a solution of N-(3-(benzyloxy)-5-bromopyridin-2-yl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add the desired primary amine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).

-

Reaction: Heat the reaction mixture at 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

Work-up: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent.

-

Cyclization: The crude N-(3-(benzyloxy)-5-bromopyridin-2-yl)-2-(alkylamino)acetamide can be dissolved in a solvent like acetic acid or a mixture of an alcohol and a mineral acid (e.g., HCl).

-

Heating: Heat the mixture to reflux for 2-8 hours to effect intramolecular cyclization.

-

Isolation and Purification: After cooling, neutralize the reaction mixture and extract the product. Purify the crude product by column chromatography or recrystallization to obtain the desired substituted imidazo[4,5-b]pyridine.

Other Potential Reactions of the Amino Group

-

Diazotization: The amino group could be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions. This would allow for the introduction of a range of functional groups at the 2-position.

-

Buchwald-Hartwig and Ullmann Couplings: The amino group could potentially act as a nucleophile in palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl or vinyl halides. However, the presence of the bromo substituent on the same ring might lead to competitive reactions.

-

N-Alkylation: Direct alkylation of the amino group is possible, though over-alkylation can be a challenge.

Conclusion

The amino group of this compound is a key functional handle for the synthesis of complex heterocyclic structures, most notably imidazo[4,5-b]pyridines, which are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The primary reactivity pathway involves N-acylation, followed by intramolecular cyclization. While detailed experimental protocols for this specific substrate are often proprietary and found within patent literature, this guide provides a solid foundation based on analogous and well-established chemical transformations. The presented workflows and representative data will aid researchers in designing and executing synthetic strategies that leverage the versatile reactivity of this important building block. Further exploration of the patent literature is recommended for accessing specific and optimized reaction conditions for industrial applications.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. b.aun.edu.eg [b.aun.edu.eg]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 6. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

The Strategic Role of the Benzyloxy Group in 3-(Benzyloxy)-5-bromopyridin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pivotal role of the benzyloxy group in the chemical intermediate, 3-(Benzyloxy)-5-bromopyridin-2-amine. This compound is a key building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics such as kinase and tubulin inhibitors. This document will delve into the benzyloxy group's function as a protecting group, its influence on the reactivity of the pyridine ring, and its strategic importance in the synthesis of complex, biologically active molecules. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in drug discovery and development.

Introduction

This compound is a substituted pyridine derivative that has garnered significant attention in the field of medicinal chemistry. Its trifunctional nature, featuring an amino group, a bromine atom, and a benzyloxy group, makes it a versatile synthon for the construction of a diverse array of heterocyclic compounds. The strategic placement of these functionalities allows for sequential and site-selective modifications, a crucial aspect in the design of novel drug candidates.

The benzyloxy group, in particular, plays a multifaceted role that extends beyond being a simple substituent. It serves as a crucial protecting group for the hydroxyl functionality, modulates the electronic properties and reactivity of the pyridine ring, and can influence the overall physicochemical properties of synthetic intermediates. This guide will explore these roles in detail, providing a foundational understanding for its effective utilization in complex synthetic campaigns.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its deprotected analogue, 2-amino-5-bromo-3-hydroxypyridine, is provided below.

| Property | This compound | 2-Amino-5-bromo-3-hydroxypyridine | Reference(s) |

| Molecular Formula | C₁₂H₁₁BrN₂O | C₅H₅BrN₂O | [1][2] |

| Molecular Weight | 279.13 g/mol | 189.00 g/mol | [1][2] |

| CAS Number | 754230-78-9 | 39903-01-0 | [1][2] |

| Appearance | Not specified | Brown solid | [3] |

| Melting Point | Not specified | 205-208 °C | [3] |

Role of the Benzyloxy Group

Protecting Group for the Hydroxyl Functionality

The primary role of the benzyloxy group in this compound is to serve as a protecting group for the corresponding hydroxyl group in 2-amino-5-bromo-3-hydroxypyridine. The acidic proton of the hydroxyl group can interfere with various synthetic transformations, particularly those involving organometallic reagents or strong bases, which are commonly employed in cross-coupling reactions.

The benzyl ether linkage is stable under a wide range of reaction conditions, yet it can be selectively removed under specific deprotection protocols, most commonly through catalytic hydrogenation. This allows for the unmasking of the hydroxyl group at a later stage in the synthesis, enabling further functionalization if required.

Modulation of Electronic Properties and Reactivity

The benzyloxy group is an electron-donating group. Its presence at the 3-position of the pyridine ring increases the electron density of the aromatic system through resonance. This electronic modulation has a significant impact on the reactivity of the molecule:

-

Nucleophilic Aromatic Substitution (SNAr): The increased electron density on the pyridine ring generally deactivates it towards nucleophilic attack. This makes direct displacement of the bromide at the 5-position by a nucleophile less favorable compared to an unsubstituted bromopyridine.

-

Electrophilic Aromatic Substitution: Conversely, the electron-donating nature of the benzyloxy group activates the pyridine ring towards electrophilic substitution.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][5][6] The electronic nature of the benzyloxy group can influence the efficiency of the oxidative addition step in the catalytic cycle.

Experimental Protocols

Synthesis of 2-Amino-3-hydroxy-5-bromopyridine

This protocol describes the synthesis of the unprotected precursor to this compound.

Materials:

-

2-Amino-3,5-dibromopyridine

-

Potassium hydroxide (85%)

-

Copper powder

-

Water

-

Concentrated hydrochloric acid

-

Sodium chloride

-

Ethyl acetate

-

Tetrahydrofuran

-

Silica gel

Procedure:

-

A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water is stirred under a nitrogen atmosphere in an autoclave for 10 hours at 170°C.[3]

-

The resulting dark-colored solution is neutralized with concentrated hydrochloric acid and then saturated with sodium chloride.[3]

-

The aqueous solution is extracted three times with a warm 9:1 mixture of ethyl acetate and tetrahydrofuran.[3]

-

The combined organic extracts are filtered, dried with sodium sulfate, and filtered again.[3]

-

The solvent is evaporated, and the residue is taken up in a small amount of hot ethyl acetate.[3]

-

The product is purified by chromatography on silica gel to yield 2-amino-3-hydroxy-5-bromopyridine.[3]

Yield: 46.3%[3]

Benzylation of 2-Amino-3-hydroxy-5-bromopyridine (General Procedure)

While a specific protocol for the benzylation of 2-amino-3-hydroxy-5-bromopyridine was not found in the search results, a general procedure can be inferred from standard organic chemistry practices.

Materials:

-

2-Amino-3-hydroxy-5-bromopyridine

-

Benzyl bromide or benzyl chloride

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., dimethylformamide, acetonitrile)

Procedure:

-

To a solution of 2-amino-3-hydroxy-5-bromopyridine in an anhydrous aprotic solvent, add a suitable base portion-wise at 0°C under an inert atmosphere.

-

Stir the mixture for a predetermined time to allow for the formation of the alkoxide.

-

Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (General Protocol)

This general protocol illustrates the use of this compound in a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., dioxane/water, toluene/ethanol/water)

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Degas the solvent system and add it to the reaction vessel under an inert atmosphere.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water and an organic solvent.

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the coupled product.

Deprotection of the Benzyloxy Group (General Protocol)

This general protocol describes the removal of the benzyl protecting group.

Materials:

-

Benzyloxy-protected compound

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Hydrogen source (e.g., H₂ gas, ammonium formate)

-

Solvent (e.g., ethanol, methanol, ethyl acetate)

Procedure:

-

Dissolve the benzyloxy-protected compound in a suitable solvent.

-

Add Pd/C to the solution.

-

If using H₂ gas, flush the reaction vessel with hydrogen and maintain a positive pressure. If using a transfer hydrogenation agent like ammonium formate, add it to the reaction mixture.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of various biologically active molecules, particularly kinase inhibitors and antitubulin agents for cancer therapy.

Synthesis of Kinase Inhibitors

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors.[7] The bromine atom at the 5-position of this compound provides a convenient handle for introducing various substituents via cross-coupling reactions, which can be tailored to target the ATP-binding site of specific kinases.[7][8]

Synthesis of Antitubulin Agents

Derivatives of this compound have been utilized in the synthesis of compounds that inhibit tubulin polymerization, a key process in cell division. These antitubulin agents are potent anticancer therapeutics.[9][10][11][12] The benzyloxy group can either be retained in the final molecule or serve as a protected hydroxyl group that can be deprotected to reveal a pharmacophoric feature.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow utilizing this compound.

Generalized Kinase Inhibition Pathway

Caption: Generalized mechanism of kinase inhibition.

Conclusion

The benzyloxy group in this compound is a strategically important feature that significantly enhances the utility of this compound as a building block in medicinal chemistry. Its primary function as a robust protecting group for the hydroxyl moiety allows for a wide range of chemical transformations to be performed on the pyridine core without interference. Furthermore, its electron-donating nature modulates the reactivity of the pyridine ring, influencing the outcomes of various synthetic reactions. The versatility of this compound has been demonstrated in its successful application in the synthesis of potent kinase inhibitors and antitubulin agents. This technical guide provides researchers with a foundational understanding and practical protocols to effectively leverage the unique properties of this valuable synthetic intermediate in the pursuit of novel therapeutics.

References

- 1. This compound | C12H11BrN2O | CID 20626554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3',4',5'-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3- c]pyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 3-(Benzyloxy)-5-bromopyridin-2-amine in Medicinal Chemistry: A Technical Guide to its Potential as a Kinase Inhibitor Scaffold

For Immediate Release

[City, State] – [Date] – As the quest for novel therapeutic agents continues, the heterocyclic compound 3-(benzyloxy)-5-bromopyridin-2-amine is gaining recognition as a promising scaffold in medicinal chemistry, particularly in the development of targeted kinase inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, supported by available data, experimental protocols, and conceptual frameworks for future drug discovery efforts.

The strategic positioning of a benzyloxy group at the 3-position and a bromine atom at the 5-position of the 2-aminopyridine core makes this molecule a versatile starting point for the synthesis of complex chemical libraries. The 2-aminopyridine moiety is a well-established pharmacophore in numerous biologically active compounds, and its derivatives have been extensively explored as kinase inhibitors.

A Promising Scaffold for p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

A significant body of evidence points towards the potential of the 2-amino-3-benzyloxypyridine scaffold in targeting p38α MAPK, a key enzyme in the cellular response to inflammatory cytokines and stress.[1] Dysregulation of the p38α MAPK signaling pathway is implicated in a range of diseases, including inflammatory disorders, autoimmune diseases, and cancer.

Fragment-based screening has identified the non-brominated analog, 2-amino-3-benzyloxypyridine, as a direct inhibitor of p38α MAPK.[1] This foundational discovery provides a strong rationale for the exploration of this compound as a starting point for the development of more potent and selective inhibitors.

Quantitative Data on the Core Scaffold

While specific inhibitory data for this compound is not yet widely published, the initial data for the parent fragment, 2-amino-3-benzyloxypyridine, serves as a crucial benchmark for future development.

| Compound | Target Kinase | IC50 (mM) | Method |

| 2-amino-3-benzyloxypyridine | p38α MAPK | 1.3 | X-ray crystallographic screening |

Table 1: Inhibitory activity of the core scaffold fragment against p38α MAPK.[1]

Strategic Derivatization and Future Directions

The bromine atom at the 5-position of this compound is a key functional handle for synthetic elaboration. This position allows for the introduction of a wide variety of substituents through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategic derivatization can be employed to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.

The general workflow for leveraging this scaffold in a drug discovery program would follow a fragment-based drug discovery (FBDD) approach.

Experimental Protocols

Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the derivatization of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio.

-

Stir the reaction mixture at 80-90 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In vitro p38α MAPK Inhibition Assay